TEAP serves as a supporting electrolyte in a scientific technique called polarography []. Polarography is an electrochemical analysis method that measures current as a function of applied voltage at a working electrode. As a supporting electrolyte, TEAP facilitates the transport of charge carriers in the solution without interfering with the analyte (the substance being studied) itself []. This allows researchers to accurately measure the current associated with the reduction or oxidation of the analyte.
Tetraethylammonium perchlorate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is classified as a perchlorate salt. The compound is known for its oxidizing properties, which can lead to explosive reactions when mixed with reducing agents. Tetraethylammonium perchlorate is soluble in polar solvents and is often used in electrochemical applications due to its ability to act as a supporting electrolyte .
TEAP is a hazardous material due to its oxidizing properties. Here are some key safety concerns:
where represents a reducing agent. The specific products depend on the nature of the reducing agent involved .
Tetraethylammonium perchlorate can be synthesized through a straightforward reaction involving tetraethylammonium hydroxide and perchloric acid. The synthesis process typically involves:
This method highlights the compound's relatively simple synthesis compared to other complex organic compounds .
Tetraethylammonium perchlorate has several applications, primarily in the fields of chemistry and electrochemistry:
Interaction studies involving tetraethylammonium perchlorate primarily focus on its role in electrochemical systems. For instance, it has been shown to affect the standard electrode reaction rate constants in various solvent systems, indicating its potential influence on reaction kinetics . Further studies are necessary to explore its interactions with different biomolecules and materials.
Tetraethylammonium perchlorate shares similarities with other ammonium perchlorates but exhibits unique properties due to its specific alkyl group composition. Below is a comparison with similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tetraethylammonium bromide | Less reactive than the perchlorate variant | |
| Trimethylammonium perchlorate | Smaller alkyl groups lead to different solubility and reactivity | |
| Tetramethylammonium perchlorate | Similar structure but differing properties due to methyl groups |
Tetraethylammonium perchlorate stands out due to its higher molecular weight and distinct reactivity profile compared to these similar compounds, making it particularly useful in specific applications such as electrochemistry and organic synthesis .
The molecular structure of tetraethylammonium perchlorate consists of two distinct ionic components: the tetraethylammonium cation [N(C₂H₅)₄]⁺ and the perchlorate anion [ClO₄]⁻ [1] [5]. The compound crystallizes in a wet crystalline form under normal storage conditions [1] [2] [4].
Cation Structure: The tetraethylammonium cation exhibits a tetrahedral geometry around the central nitrogen atom, with four ethyl groups extending outward. The nitrogen-carbon bond angles approximate the tetrahedral angle of 109.5°, consistent with sp³ hybridization of the nitrogen center [6] [7]. The tetraethylammonium cation belongs to the point group Td under ideal symmetry conditions, though slight deviations may occur in the crystalline state [8].
Anion Structure: The perchlorate anion maintains a tetrahedral geometry with the chlorine atom at the center surrounded by four oxygen atoms [9] [10]. The Cl-O bond lengths are approximately 1.46 Å, and the O-Cl-O bond angles are close to the ideal tetrahedral angle of 109.5° [11] [9]. The perchlorate ion exhibits Td symmetry under ideal conditions [12] [13].
Crystal Packing: While specific crystallographic data for tetraethylammonium perchlorate was not found in the search results, related tetrabutylammonium perchlorate crystallizes in a triclinic space group P1̄ with complex packing arrangements [14]. The crystal structure involves extensive ionic interactions between the cationic and anionic components, stabilized by electrostatic forces and possible hydrogen bonding interactions.
Table 1: Structural Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₂₀ClNO₄ | Chemical Analysis | [1] [2] [3] |
| Molecular Weight | 229.70-229.71 g/mol | Mass Spectrometry | [1] [2] [3] |
| Cation Geometry | Tetrahedral (Td) | VSEPR Theory | [6] [7] |
| Anion Geometry | Tetrahedral (Td) | X-ray Analysis | [9] [10] |
| Cl-O Bond Length | ~1.46 Å | Crystallography | [11] |
| Bond Angles | ~109.5° | Theoretical/Experimental | [9] [10] |
Tetraethylammonium perchlorate exhibits limited thermal stability, with decomposition occurring at elevated temperatures. The compound has a melting point exceeding 300°C [1] [2] [15], but thermal decomposition may initiate before reaching this temperature under certain conditions.
Thermal Decomposition Behavior: The thermal decomposition of tetraethylammonium perchlorate follows complex pathways typical of perchlorate salts. Studies on related ammonium perchlorates indicate that decomposition typically involves multiple stages [16] [17] [18]. Initial decomposition may begin around 250-300°C, leading to the formation of various gaseous products including water vapor, carbon dioxide, nitrogen-containing compounds, and chlorine-containing species [18] [19].
Decomposition Mechanisms: Based on studies of similar perchlorate compounds, the thermal decomposition likely proceeds through both solid-state and gas-phase reactions [20] [21]. The process may involve:
Hazard Considerations: The compound exhibits characteristics of a strong oxidizing agent and may explode from heat, shock, or friction [22] [23]. This behavior is consistent with the known reactivity of perchlorate salts, which can undergo rapid exothermic decomposition under appropriate conditions [24].
Table 2: Thermal Properties
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | >300°C | Atmospheric pressure | [1] [2] [15] |
| Thermal Stability | Unstable upon heating | General observation | [2] [15] |
| Decomposition Character | Explosive potential | Heat, shock, friction | [22] [23] |
| Oxidizing Properties | Strong oxidizer | Standard classification | [23] [15] |
| Storage Temperature | Room temperature | Recommended conditions | [25] |
Tetraethylammonium perchlorate demonstrates excellent solubility in a wide range of polar and polar aprotic solvents, making it particularly valuable for electrochemical applications [1] [2] [4].
Aqueous Solubility: The compound exhibits high solubility in water due to its ionic nature [1] [2] [4]. The tetraethylammonium cation and perchlorate anion both interact favorably with water molecules through ion-dipole interactions, leading to effective solvation and dissolution.
Organic Solvent Solubility: The compound shows remarkable solubility in various organic solvents including acetone, acetonitrile, and dimethyl sulfoxide [1] [2] [4]. This broad solvent compatibility stems from the balanced hydrophilic-lipophilic character of the tetraethylammonium cation, which contains both polar (nitrogen center) and nonpolar (ethyl groups) regions.
Acetonitrile Interactions: Spectroscopic studies have revealed specific interactions between tetraethylammonium perchlorate and acetonitrile [26] [27]. Attenuated total reflectance FTIR spectroscopy demonstrated that acetonitrile molecules associated with perchlorate anions exhibit different spectral characteristics compared to self-associated acetonitrile, indicating specific solvation interactions [26].
Purification Solvents: The compound can be purified through recrystallization from various solvent systems, including water, aqueous methanol, acetonitrile, acetone, and mixed ethyl acetate/ethanol systems [2]. These diverse recrystallization options reflect the compound's favorable solubility characteristics across different solvent polarities.
Table 3: Solubility Data
| Solvent | Solubility | Application | Reference |
|---|---|---|---|
| Water | Highly soluble | General dissolution | [1] [2] [4] |
| Acetone | Soluble | Recrystallization | [1] [2] [4] |
| Acetonitrile | Excellent solubility | Electrochemical studies | [1] [2] [4] [26] |
| Dimethyl sulfoxide | Soluble | Polar aprotic applications | [1] [2] [4] |
| Ethyl acetate | Moderate solubility | Purification procedures | [2] |
| Ethanol (95%) | Moderate solubility | Recrystallization mixtures | [2] |
Comprehensive spectroscopic characterization of tetraethylammonium perchlorate provides detailed insight into its molecular structure and bonding characteristics.
Infrared Spectroscopy: The infrared spectrum of tetraethylammonium perchlorate exhibits characteristic absorption bands for both the organic cation and the perchlorate anion. The perchlorate ion typically shows strong absorption bands near 1100-1200 cm⁻¹ (ν₃ asymmetric stretch) and around 630 cm⁻¹ (ν₄ asymmetric bend) [12]. Additional bands appear near 930 cm⁻¹ (ν₁ symmetric stretch) and around 500 cm⁻¹ (ν₂ bend) [12]. The tetraethylammonium cation contributes C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various C-C and C-N stretching and bending modes in the fingerprint region.
Nuclear Magnetic Resonance Spectroscopy: Nuclear magnetic resonance studies of tetraethylammonium salts typically reveal characteristic patterns for the ethyl groups [28] [29]. In ¹H NMR, the tetraethylammonium cation exhibits two distinct signals: a triplet for the methyl groups (CH₃) and a quartet for the methylene groups (CH₂) adjacent to nitrogen. The chemical shifts depend on the solvent and concentration, with the methylene protons typically appearing more downfield due to the electron-withdrawing effect of the positively charged nitrogen center.
X-ray Diffraction: While specific single-crystal X-ray diffraction data for tetraethylammonium perchlorate was not found in the current search results, powder X-ray diffraction can provide information about the crystalline structure and phase purity [30]. Related quaternary ammonium perchlorates have been characterized by X-ray diffraction methods, revealing complex crystal packing arrangements involving ionic interactions between the organic cations and perchlorate anions [14] [31].
Mass Spectrometry: Mass spectrometric analysis typically shows the molecular ion peak and characteristic fragmentation patterns. For tetraethylammonium perchlorate, the molecular ion would appear at m/z 229.7, with characteristic fragments corresponding to loss of ethyl groups from the cation and possible decomposition products of the perchlorate anion [5].
Table 4: Spectroscopic Characteristics
| Technique | Key Features | Wavenumber/Chemical Shift | Reference |
|---|---|---|---|
| IR Spectroscopy | ClO₄⁻ ν₃ asymmetric stretch | 1100-1200 cm⁻¹ | [12] |
| IR Spectroscopy | ClO₄⁻ ν₄ asymmetric bend | ~630 cm⁻¹ | [12] |
| IR Spectroscopy | ClO₄⁻ ν₁ symmetric stretch | ~930 cm⁻¹ | [12] |
| ¹H NMR | CH₃ groups (triplet) | ~1.3 ppm | [28] |
| ¹H NMR | CH₂ groups (quartet) | ~3.2 ppm | [28] |
| ¹³C NMR | CH₃ carbons | ~7-8 ppm | [28] |
| ¹³C NMR | CH₂ carbons | ~52-53 ppm | [28] |
| Mass Spec | Molecular ion | m/z 229.7 | [5] |
Advanced Spectroscopic Studies: Attenuated total reflectance FTIR spectroscopy has been employed to study ion-solvent interactions in acetonitrile solutions of tetraethylammonium perchlorate [26] [27]. These studies revealed that the C≡N stretching band of acetonitrile molecules associated with perchlorate anions has a significantly different molar absorption coefficient compared to self-associated acetonitrile, providing evidence for specific solvation interactions.
Raman Spectroscopy: While specific Raman data for tetraethylammonium perchlorate was not found, related perchlorate compounds exhibit characteristic Raman bands. The perchlorate ion typically shows a strong symmetric stretching mode around 930 cm⁻¹ and various bending modes in the lower frequency region [32] [33]. The tetraethylammonium cation would contribute additional bands corresponding to C-C stretching, C-N stretching, and various deformation modes.
Tetraethylammonium perchlorate can be obtained quantitatively in water through a simple salt-metathesis route. An aqueous solution of tetraethylammonium bromide is mixed with an equimolar solution of sodium perchlorate at ambient temperature; the poorly-soluble target salt precipitates immediately and is collected by filtration [1]. Recrystallisation from hot acetone or acetonitrile raises the purity above ninety-eight percent, and drying for twenty-four hours at $$70\;^{\circ}\mathrm{C}$$ under high vacuum removes residual solvent [2].
An acid–base approach offers anhydrous product. Perchloric acid (seventy percent, ice-cooled) is added dropwise to an equimolar solution of tetraethylammonium hydroxide (twenty percent in water) at $$0–5\;^{\circ}\mathrm{C}$$. The white precipitate is washed with ice water, ethanol, and di-ethyl ether, then vacuum-dried to constant mass [3]. Typical isolated yields exceed ninety-five percent.
| Representative laboratory procedures | Reagent ratio (mol : mol) | Solvent | Temperature | Yield (%) [1] [3] |
|---|---|---|---|---|
| Bromide–perchlorate metathesis | 1.0 : 1.0 | Water | 20 °C | 92–96 |
| Hydroxide neutralisation with perchloric acid | 1.0 : 1.0 | Water | 0–5 °C | 95–98 |
Large-scale manufacturers first generate tetraethylammonium hydroxide electrochemically from tetraethylammonium chloride by membrane electrolysis; the chloride-free hydroxide emerges at ten–twenty-five percent w/w with halide content below ten parts per million [4]. Continuous neutralisation with seventy percent perchloric acid in a cooled tubular reactor gives a slurry that is centrifuged and washed counter-currently with de-ionised water, affording wet crystals containing roughly ten percent entrained water [5].
An alternative continuous route relies on ion-exchange metathesis: aqueous tetraethylammonium bromide and sodium perchlorate streams are combined in a mixed-suspension-mixed-product-removal crystalliser. Residence times of fifteen minutes at $$25\;^{\circ}\mathrm{C}$$ furnish crystals with a median size of forty micrometres and a space-time yield of 1.2 kilograms per litre per hour. The mother liquor is recycled after de-bromination through an anion-exchange column, lowering the bromide concentration to below one milligram per litre and sustaining a material efficiency above ninety-eight percent [6] [7].
Successive recrystallisation remains the standard polishing step. Solubility measurements reveal values of 2.39 grams per 100 grams water at $$17\;^{\circ}\mathrm{C}$$, 24.4 grams in dimethylformamide and 33.3 grams in acetonitrile at $$25\;^{\circ}\mathrm{C}$$ [8]. Operating near the upper aqueous solubility limit allows slow cooling to $$4\;^{\circ}\mathrm{C}$$ and recovery of block crystals with halide below 0.5 parts per million [7]. For high-surface-area material used in electrochemistry, dropwise cooling in an acetonitrile–water mixture provides narrow particle-size distributions; diffusion-controlled growth produced $$D_{50}=13.6\;{\mu\mathrm{m}}$$ with a coefficient of variation under ten percent [9].
Single-crystal X-ray diffraction (150 K) defines a monoclinic unit cell, space group $$P2_1/c$$, with $$a=11.634(3)\,\text{Å},\;b=11.979(3)\,\text{Å},\;c=14.215(4)\,\text{Å},\;\beta=99.43(2)^{\circ}$$ [10]. Knowledge of these parameters guides seeding protocols that avoid twinning and optimise crystal habit.
A multilayer testing regime is applied to every production lot (Table 2). Water content is controlled by Karl–Fischer coulometry (target ≤ 0.5 percent for anhydrous grade). Ion chromatography verifies halide below one part per million, while ion-pair high-performance liquid chromatography quantifies tetraethylammonium and perchlorate stoichiometry with a relative standard deviation under one percent [11].
Conductometric purity is assessed in acetonitrile–water (80 : 20); limiting molar conductivity at twenty-five degrees Celsius is $$69.4\;\mathrm{S\,cm^{2}\,mol^{-1}}$$ [6]. Chronoamperometric diffusion studies record $$D=2.62\times10^{-9}\;\mathrm{m^{2}\,s^{-1}}$$ for ferrocene in 0.1 molar tetraethylammonium perchlorate at the same temperature, confirming low impurity levels that would otherwise suppress diffusion [12].
| Table 2 Typical release specifications for tetraethylammonium perchlorate | Target value | Test method | Reference |
|---|---|---|---|
| Assay (dry basis) | ≥ 98.0% | Potentiometric titration | [5] [13] |
| Water content | ≤ 0.5% (anhydrous) or 9–11% (wet crystals) | Karl–Fischer | [5] |
| Halide (as chloride) | ≤ 1 ppm | Ion chromatography | [7] |
| Melting-decomposition point | > 300 °C | Differential scanning calorimetry | [5] [8] |
| Molar conductivity (25 °C) | $$69.0–70.0\;\mathrm{S\,cm^{2}\,mol^{-1}}$$ | Conductometry | [6] |
| Crystal phase purity | Single monoclinic phase | Powder X-ray diffraction | [10] |
Recent industrial studies demonstrate that switching from tetrabutylammonium to tetraethylammonium perchlorate as the supporting electrolyte in non-aqueous electrosynthesis lowers cathodic corrosion rates of bismuth and tin electrodes, attributed to weaker surface adsorption of the smaller cation [14]. Furthermore, in ethylene carbonate–water mixtures the association constant of tetraethylammonium perchlorate decreases sharply as solvent polarity falls, enabling predictive modelling of conductivity in lithium-ion battery electrolytes [6].
Explosive;Flammable;Oxidizer;Irritant